

Technical Guide to the Procurement of 5-(2-Methoxyphenyl)pyridin-3-ol

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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3095229

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the procurement of **5-(2-Methoxyphenyl)pyridin-3-ol** (CAS No. 1048553-53-7), a specialized chemical compound for research and development purposes. Due to its nature as a non-commercial, niche chemical, this guide outlines the primary acquisition strategy through custom synthesis, provides a list of potential service providers, and details a plausible synthetic route for its preparation.

Procurement Overview

Initial market analysis indicates that **5-(2-Methoxyphenyl)pyridin-3-ol** is not readily available as a stock item from major chemical suppliers. Consequently, researchers requiring this compound must engage with a company specializing in custom chemical synthesis. This approach involves commissioning a third-party laboratory to produce the molecule on a fee-for-service basis.

The process typically begins with a request for a quotation (RFQ), where the researcher provides the chemical structure, desired quantity, and required purity. The synthesis company then conducts a feasibility analysis, develops a potential synthetic route, and provides a quote outlining the cost and estimated delivery time.

Custom Synthesis Service Providers

Several contract research organizations (CROs) and chemical synthesis companies offer services for producing complex, non-commercially available organic molecules. These providers offer expertise in route scouting, process optimization, and synthesis from milligram to kilogram scales, along with comprehensive analytical support to verify the final product's identity and purity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The table below summarizes a selection of companies offering relevant custom synthesis services.

| Company Name | Key Services Offered | Scale Capability | Analytical Support Provided |
|---------------------------------|--|------------------|--|
| ChiroBlock | Custom synthesis of non-commercially available compounds, route scouting, process optimization, synthesis from patents or publications.[1] | mg to kg | Standard analytical data; advanced analysis upon request. |
| BOC Sciences | Custom synthesis of small molecules, chiral compounds, intermediates, and APIs.[2][4] Offers route design, process development, and optimization.[4] | mg to kg | HPLC, GC, MS, NMR, and other analyses as required.[4] |
| R&D Systems (Tocris Bioscience) | Synthesis of complex organic molecules, including APIs, building blocks, and specialty fine chemicals. Offers stable isotope labeling. | mg to kg | Multinuclear NMR, HPLC, LC-MS, IR, micro-analysis. |
| OTAVA Chemicals | Custom synthesis of organic molecules, design of fluorescent dyes, development of synthetic pathways, hit-to-lead custom libraries.[3] | Small to large | Comprehensive QC/QA; detailed analytical report provided with the final product. |

Proposed Experimental Protocol: Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

The following section details a plausible and robust multi-step synthetic pathway for **5-(2-Methoxyphenyl)pyridin-3-ol**. This route is based on well-established organometallic cross-coupling chemistry, specifically the Suzuki-Miyaura coupling reaction.

Overall Reaction Scheme:

The synthesis involves three main stages:

- Protection of the hydroxyl group on a pyridine scaffold.
- Suzuki Coupling to form the key carbon-carbon bond.
- Deprotection to yield the final target compound.

Step 1: Protection of 5-Bromopyridin-3-ol

The hydroxyl group of the starting material, 5-bromopyridin-3-ol, must be protected to prevent it from interfering with the subsequent organometallic coupling reaction. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) ether.

Methodology:

- Dissolve 5-bromopyridin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
- Cool the mixture to 0 °C in an ice bath.
- Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product, 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine, by column chromatography on silica gel.

Step 2: Suzuki Coupling with 2-Methoxyphenylboronic Acid

The protected bromo-pyridine intermediate is then coupled with 2-methoxyphenylboronic acid using a palladium catalyst.

Methodology:

- To a reaction vessel, add 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.).
- Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na_2CO_3) (3.0 eq.).
- Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product, 5-(2-methoxyphenyl)-3-((tert-butyldimethylsilyl)oxy)pyridine, by column chromatography.

Step 3: Deprotection to Yield **5-(2-Methoxyphenyl)pyridin-3-ol**

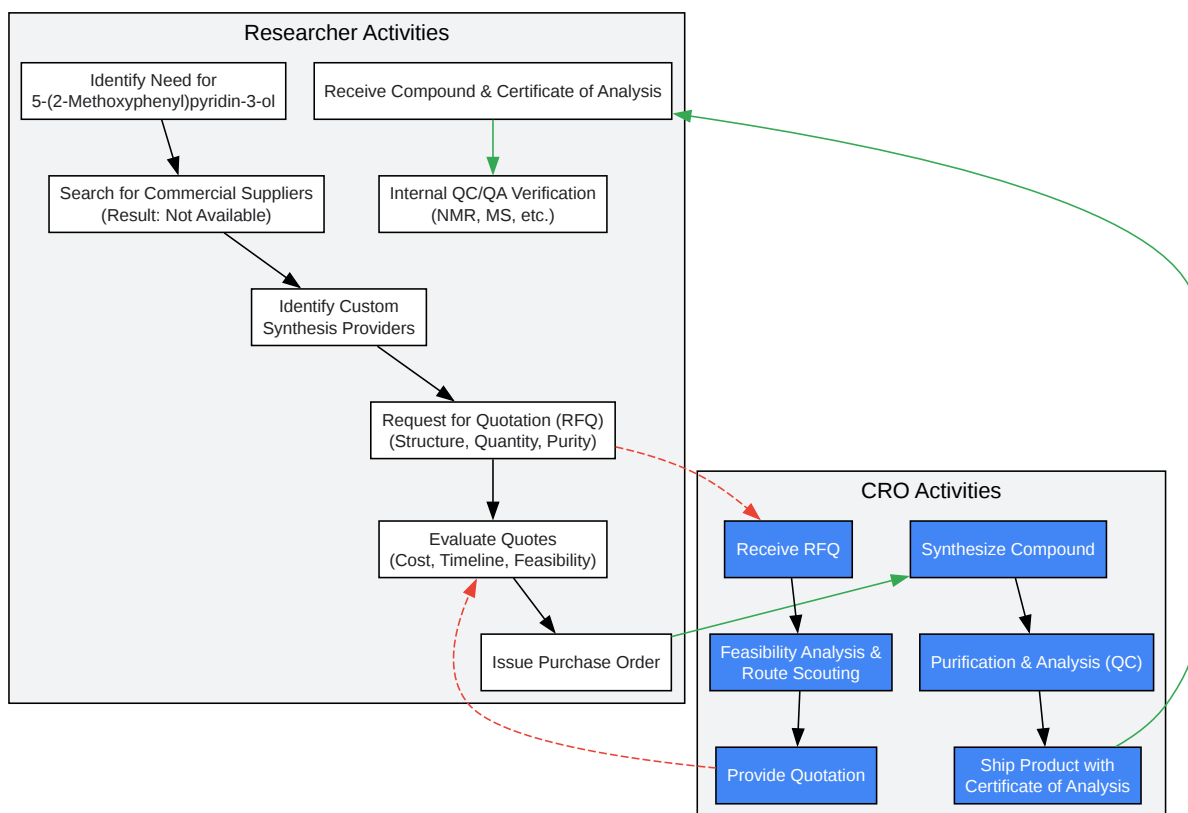
The final step is the removal of the TBDMS protecting group to reveal the hydroxyl functionality.

Methodology:

- Dissolve the purified product from Step 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF).
- Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.) dropwise at room temperature.
- Stir the reaction for 2-4 hours, monitoring its progress by TLC.
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the final product, **5-(2-Methoxyphenyl)pyridin-3-ol**, by recrystallization or column chromatography to achieve the desired purity.
- Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key logical and experimental flows associated with the procurement and synthesis of **5-(2-Methoxyphenyl)pyridin-3-ol**.

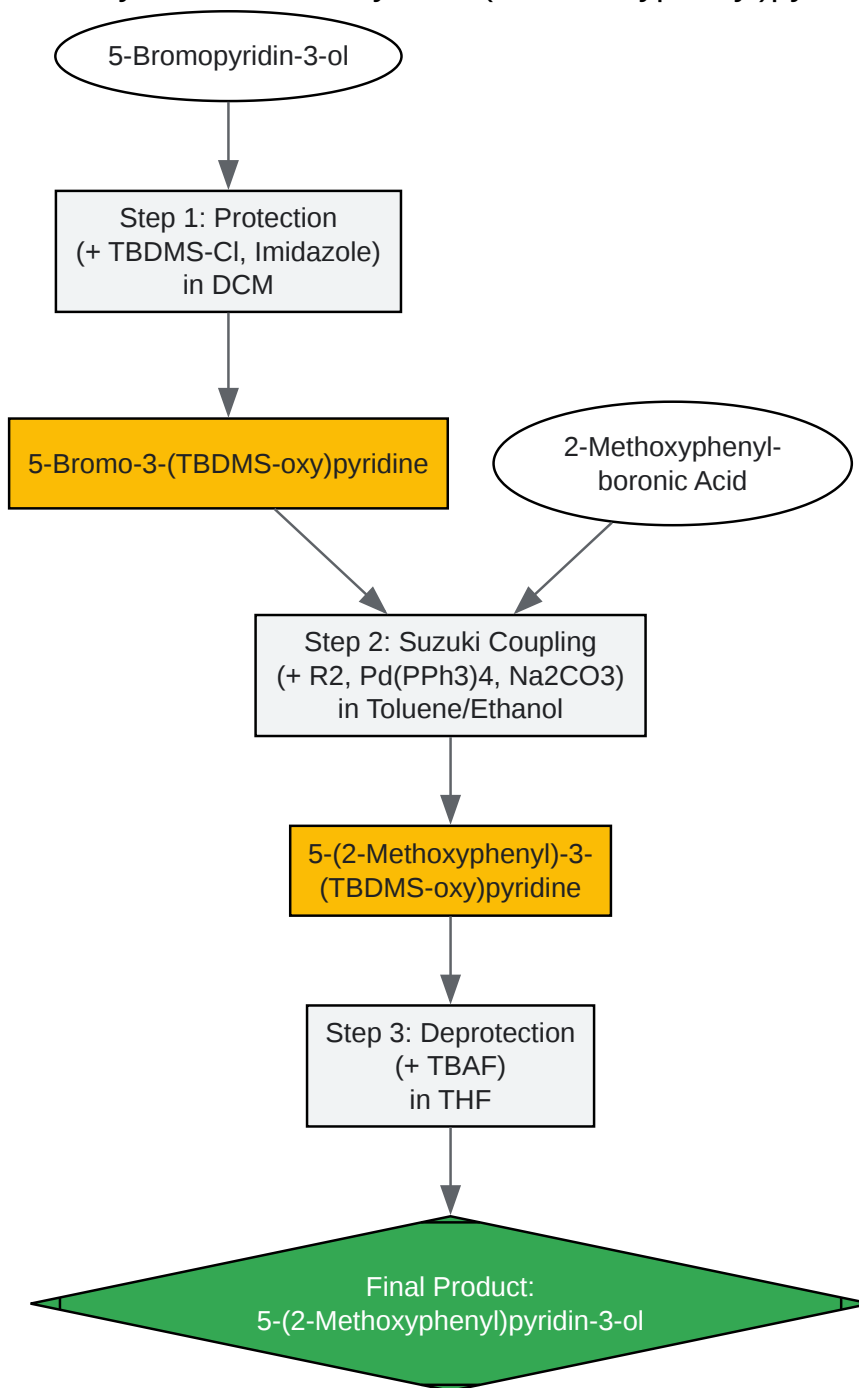


Procurement Workflow for a Custom Synthesized Compound

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Caption: Logical workflow for procuring a non-commercially available chemical via custom synthesis.

Proposed Synthesis Pathway for 5-(2-Methoxyphenyl)pyridin-3-ol



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Caption: Reaction scheme for the proposed three-step synthesis of the target compound.

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